Capixyl

Description

Properties

IUPAC Name |

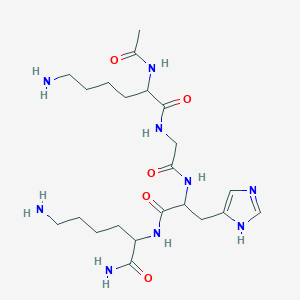

2-[[2-[[2-[(2-acetamido-6-aminohexanoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N9O5/c1-14(32)29-17(7-3-5-9-24)21(35)27-12-19(33)30-18(10-15-11-26-13-28-15)22(36)31-16(20(25)34)6-2-4-8-23/h11,13,16-18H,2-10,12,23-24H2,1H3,(H2,25,34)(H,26,28)(H,27,35)(H,29,32)(H,30,33)(H,31,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJOMESUBQAYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N9O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Multifaceted Mechanism of Capixyl™ on Hair Follicle Stem Cells: A Technical Guide

For Immediate Release

Abstract

Capixyl™, a proprietary blend of a biomimetic peptide (Acetyl Tetrapeptide-3) and a red clover extract rich in Biochanin A, presents a multi-pronged approach to mitigating hair loss and enhancing hair density. This technical guide delves into the core mechanisms of this compound's action, with a specific focus on its influence on hair follicle stem cells (HFSCs). Through a comprehensive review of in vitro, ex vivo, and clinical data, this document elucidates the signaling pathways modulated by this compound, leading to improved hair follicle regeneration, strengthened hair anchoring, and a reduction in inflammatory processes. Detailed experimental protocols and quantitative data are provided to offer a thorough understanding for researchers, scientists, and drug development professionals in the field of hair biology.

Introduction

The hair follicle is a dynamic mini-organ that undergoes cyclical phases of growth (anagen), regression (catagen), and rest (telogen).[1] The regenerative capacity of the hair follicle is orchestrated by a population of adult stem cells residing in a specific niche known as the bulge.[2] The vitality and proper functioning of these hair follicle stem cells are paramount for sustaining healthy hair growth cycles.[3] Hair loss, particularly androgenetic alopecia (AGA), is characterized by the progressive miniaturization of hair follicles, a shortened anagen phase, and a prolonged telogen phase.[1] Key factors contributing to this pathology include the action of dihydrotestosterone (B1667394) (DHT), degradation of the extracellular matrix (ECM) that anchors the hair fiber, and micro-inflammation of the scalp.[3][4]

This compound™ is an innovative active complex designed to target these primary causes of hair loss.[4] It is a synergistic combination of two key ingredients:

-

Acetyl Tetrapeptide-3: A biomimetic peptide composed of four amino acids that mimics signal peptides to stimulate tissue remodeling.[1][5]

-

Biochanin A: A potent isoflavone (B191592) derived from red clover (Trifolium pratense) extract, known for its inhibitory effects on 5-α-reductase.[1][5]

This guide will provide an in-depth analysis of this compound's mechanism of action, with a particular emphasis on its role in preserving and activating hair follicle stem cells.

Core Mechanisms of Action

This compound™ exerts its effects through four primary pathways:

-

Preservation and Activation of Hair Follicle Stem Cells: this compound™ has been shown to protect the vitality of HFSCs and stimulate the regeneration of the hair follicle.[6][7]

-

Inhibition of 5-α-Reductase: The Biochanin A component of this compound™ effectively inhibits the activity of 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) to DHT.[5]

-

Stimulation of Extracellular Matrix (ECM) Protein Synthesis: Acetyl Tetrapeptide-3 directly acts on dermal papilla cells to enhance the production of key ECM proteins, thereby improving hair anchoring.[3][8]

-

Reduction of Micro-inflammation: this compound™ has demonstrated anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines, such as Interleukin-8 (IL-8).[3]

Effect on Hair Follicle Stem Cells

The preservation of the hair follicle stem cell niche is crucial for long-term hair growth and density.[3] this compound™ contributes to this by:

-

Improving HFSC Proliferation and Migration: Ex vivo studies on isolated human hair follicles have shown that this compound™ enhances the proliferation and migration of HFSCs, which is essential for the regeneration of the hair follicle.[5] This is supported by the observed increase in the fluorescence of HFSC-specific markers, CD34 and CK19.[5]

-

Stimulating Collagen XVII Synthesis: this compound™ has been found to stimulate the synthesis of Collagen XVII, an anchoring protein that plays a vital role in maintaining the attachment of HFSCs to the basement membrane within the bulge.[5] By preserving this connection, this compound™ helps to maintain a healthy reservoir of stem cells.

Signaling Pathway: Preservation of Hair Follicle Stem Cells

The following diagram illustrates the proposed mechanism by which this compound™ preserves and stimulates hair follicle stem cells.

Quantitative Data Summary

The efficacy of this compound™ and its components has been quantified in several studies. The tables below summarize the key findings.

Table 1: In Vitro & Ex Vivo Efficacy of this compound™ Components

| Test Parameter | Component | Result | Source |

| 5-α-Reductase Type 1 Inhibition | Biochanin A | 30% inhibition | [4] |

| 5-α-Reductase Type 2 Inhibition | Biochanin A | 75% inhibition | [4] |

| Collagen III Synthesis | Acetyl Tetrapeptide-3 | +65% increase | [9] |

| Laminin Synthesis | Acetyl Tetrapeptide-3 | +285% increase | [9] |

| Hair Follicle Length | Acetyl Tetrapeptide-3 | +35% increase after 8 days | [10] |

Table 2: Clinical Efficacy of 5% this compound™ Lotion (4-Month Study)

| Parameter | This compound™ Group | Placebo Group | Source |

| Anagen Hair Density | Increase | Decrease | [10] |

| Telogen Hair Density | Strong Reduction | Increase | [10] |

| Anagen/Telogen (A/T) Ratio | +46% increase | -33% reduction | [10] |

| Hair Density (Androgenetic Alopecia) | Non-significant increase | Similar to treatment | [11] |

| Anagen Hairs (Androgenetic Alopecia) | +13% increase | -2% decrease | [11] |

| Telogen Hairs (Androgenetic Alopecia) | -29% decrease | +23% increase | [11] |

Molecular Mechanisms and Signaling Pathways

Inhibition of DHT Formation

Biochanin A acts as a competitive inhibitor of 5-α-reductase, thereby reducing the conversion of testosterone to DHT, a key driver of hair follicle miniaturization in androgenetic alopecia.[5]

Stimulation of ECM Protein Synthesis

Acetyl Tetrapeptide-3 stimulates the dermal papilla cells to produce essential ECM proteins, such as Collagen III, Collagen VII, and Laminins.[8][10] This strengthens the hair's anchoring in the scalp, reducing hair fall.

Reduction of Pro-inflammatory Cytokines

This compound™ has been shown to reduce the production of the pro-inflammatory cytokine IL-8, which is often elevated in inflammatory conditions of the scalp that can contribute to hair loss.[10]

Experimental Protocols

Ex Vivo Hair Follicle Culture (Philpott Method)

This protocol is used to maintain isolated human hair follicles in culture to study the effects of active ingredients on hair growth and biology.[5][12]

-

Hair Follicle Isolation: Anagen hair follicles are micro-dissected from human scalp skin obtained from elective surgeries.

-

Culture Conditions: Isolated follicles are placed in individual wells of a 24-well plate containing Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Treatment: Hair follicles are treated with this compound™ (e.g., 1% solution) or a vehicle control. The culture medium is changed every 2-3 days.

-

Analysis: Hair shaft elongation is measured daily using a calibrated eyepiece. At the end of the culture period (e.g., 7-11 days), follicles are harvested for further analysis, such as immunofluorescence staining.

Immunofluorescence Staining for HFSC Markers

This method is used to visualize and quantify the presence of specific proteins in hair follicle tissue sections.[5]

-

Tissue Preparation: Cultured hair follicles are embedded in OCT compound, frozen, and sectioned using a cryostat.

-

Staining:

-

Sections are fixed (e.g., with cold acetone) and permeabilized (e.g., with Triton X-100).

-

Non-specific binding is blocked using a blocking buffer (e.g., bovine serum albumin).

-

Sections are incubated with primary antibodies against HFSC markers (e.g., anti-CD34, anti-CK19) and Collagen XVII.

-

After washing, sections are incubated with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

-

Imaging: Sections are mounted and visualized using a fluorescence microscope. The intensity and localization of the fluorescent signal are analyzed.

In Vitro 5-α-Reductase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of 5-α-reductase.[6][13]

-

Enzyme Source: A crude enzyme preparation of 5-α-reductase is obtained from a suitable source, such as rat liver microsomes or a human cell line (e.g., LNCaP).

-

Reaction Mixture: The reaction is carried out in a buffer containing the enzyme preparation, the substrate (testosterone), and the cofactor (NADPH).

-

Inhibition: The test compound (Biochanin A) or a known inhibitor (e.g., finasteride) is pre-incubated with the enzyme before the addition of the substrate.

-

Quantification: The reaction is stopped, and the amount of DHT produced is quantified using a sensitive analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.

IL-8 Quantification by ELISA

This protocol measures the amount of IL-8 secreted by cells in culture.[14][15]

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Stimulation and Treatment: Cells are stimulated with a pro-inflammatory agent (e.g., IL-1α) in the presence or absence of this compound™.

-

Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

ELISA Procedure: A sandwich ELISA kit for human IL-8 is used.

-

A microplate pre-coated with an anti-human IL-8 antibody is incubated with the collected supernatants and standards.

-

After washing, a biotinylated detection antibody is added, followed by a streptavidin-HRP conjugate.

-

A substrate solution (e.g., TMB) is added, and the color development is measured at 450 nm using a microplate reader.

-

-

Data Analysis: The concentration of IL-8 in the samples is determined by comparison to a standard curve.

Clinical Evaluation using TrichoScan®

TrichoScan® is a computerized method for the in vivo analysis of hair growth parameters.[3][16]

-

Scalp Preparation: A small, defined area of the scalp in the target region is shaved.

-

Image Acquisition: After a set period (e.g., 3 days) to allow for minimal hair regrowth, the area is dyed, and images are captured using a high-magnification epiluminescence microscope connected to a digital camera.

-

Image Analysis: The software automatically analyzes the images to determine:

-

Hair density (number of hairs per cm²).

-

Anagen/Telogen ratio (distinguishing growing hairs from resting hairs based on their growth rate).

-

Hair thickness.

-

-

Follow-up: The procedure is repeated at baseline and at specified time points throughout the clinical study (e.g., after 4 months of product application) to quantify changes in hair growth parameters.

Conclusion

The mechanism of action of this compound™ on hair follicle stem cells and the surrounding microenvironment is multifaceted and synergistic. By preserving the vitality and regenerative capacity of HFSCs, inhibiting the key hormonal driver of androgenetic alopecia, strengthening the hair's anchor in the scalp, and reducing micro-inflammation, this compound™ addresses the primary factors contributing to hair loss. The quantitative data from in vitro, ex vivo, and clinical studies provide robust evidence for its efficacy. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and validation of this compound™ and other novel compounds in the field of hair restoration. This comprehensive understanding of its core mechanisms positions this compound™ as a significant active ingredient for the development of advanced hair care solutions.

References

- 1. vipelin.es [vipelin.es]

- 2. Human Hair Follicle Cells with the Cell Surface Marker CD34 Can Regenerate New Mouse Hair Follicles and Located in the Outer Root Sheath of Immunodeficient Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of 5 alpha-reductase in genital skin fibroblasts and prostate tissue by dietary lignans and isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [TrichoScan. A new instrument for digital hair analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. New data on preservation of hair follicle stem cells activity by this compound [cosmeticsbusiness.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. stemcell.com [stemcell.com]

- 10. foligain.nl [foligain.nl]

- 11. Redensyl, this compound, & Procapil (RCP) For Natural Hair Regrowth? [perfecthairhealth.com]

- 12. Ex vivo organ culture of human hair follicles: a model epithelial-neuroectodermal-mesenchymal interaction system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. file.elabscience.com [file.elabscience.com]

- 16. TrichoScan: a novel tool for the analysis of hair growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Mechanism of Action of Capixyl™: A Technical Whitepaper

Abstract

Capixyl™ is a proprietary active complex developed for cosmetic applications to address hair loss and promote healthier, thicker hair. It is a synergistic blend of a biomimetic peptide, Acetyl Tetrapeptide-3, and a red clover flower extract, rich in the isoflavone (B191592) Biochanin A. This technical guide provides an in-depth analysis of the discovery, chemical synthesis of its peptide component, and the multi-faceted mechanism of action of this compound™. It details the key experimental protocols used to validate its efficacy and presents quantitative data from preclinical and clinical studies. The signaling pathways and experimental workflows are visualized to provide a clear understanding for researchers, scientists, and drug development professionals.

Discovery and Composition

This compound™ is an innovative active ingredient developed by Lucas Meyer Cosmetics (a part of Clariant) to target the primary causes of hair loss.[1] The formulation is based on a synergistic combination of two key active components:

-

Acetyl Tetrapeptide-3: A biomimetic peptide derived from a signal peptide that stimulates the remodeling of the extracellular matrix (ECM) at the dermal-epidermal junction, leading to better hair anchoring.[2][3][4]

-

Red Clover Extract (Trifolium Pratense): This botanical extract is standardized to be rich in Biochanin A, a potent isoflavone known for its ability to modulate the activity of 5-α-reductase and reduce local inflammation.[2][5][6]

The rationale behind this combination is to simultaneously address multiple factors implicated in androgenetic alopecia: hormonal imbalance (specifically the action of dihydrotestosterone), degradation of the ECM surrounding the hair follicle, and chronic micro-inflammation of the scalp.[2][6]

Synthesis of Acetyl Tetrapeptide-3

The biomimetic peptide component of this compound™, Acetyl Tetrapeptide-3, is a synthetic peptide with the amino acid sequence Ac-Lys-Gly-His-Lys-NH₂. It is produced using the Solid-Phase Peptide Synthesis (SPPS) technique, which allows for the efficient and high-purity synthesis of peptides.[7][8]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis follows a stepwise protocol on an insoluble resin support, such as Rink Amide MBHA resin, which yields a C-terminal amide upon cleavage.[7]

-

Resin Preparation: The resin is swelled in a suitable solvent like dimethylformamide (DMF) to make the reactive sites accessible.

-

Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed using a solution of piperidine (B6355638) in DMF, exposing the free amine group.

-

Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) is activated using a coupling agent (e.g., COMU, HBTU) and a base (e.g., DIPEA) and is then coupled to the free amine on the resin.[7] The reaction is monitored for completion.

-

Iterative Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence (His, Gly, Lys).

-

N-terminal Acetylation: After the final amino acid is coupled and its Fmoc group is removed, the N-terminus of the peptide is acetylated using acetic anhydride.

-

Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's purity and identity are confirmed by analytical HPLC and liquid chromatography-mass spectrometry (LC-MS).[7] A final yield of over 56% with 100% purity has been reported.[7]

Mechanism of Action

This compound™ exerts its effects through three primary, synergistic mechanisms that target the main causes of hair loss.[2][9]

Inhibition of 5-α-Reductase

Androgenetic alopecia is strongly linked to the action of dihydrotestosterone (B1667394) (DHT).[6] DHT is converted from testosterone (B1683101) by the enzyme 5-α-reductase in the scalp.[2][6] DHT binds to androgen receptors in hair follicles, leading to their miniaturization and a shortened anagen (growth) phase.[2][6][10] The Biochanin A in this compound™ is an effective inhibitor of both type I and type II isoforms of 5-α-reductase.[10] By reducing the local conversion of testosterone to DHT, Biochanin A helps prevent follicle shrinkage and prolongs the anagen phase.[6][11]

Stimulation of Extracellular Matrix (ECM) Renewal

The integrity of the ECM proteins surrounding the dermal papilla is crucial for firmly anchoring the hair fiber in the scalp.[2][11] A degradation of these proteins leads to a weaker anchor and premature hair shedding. Acetyl Tetrapeptide-3 directly stimulates the dermal papilla cells to increase the synthesis of key ECM components.[2][4][12] Specifically, it has been shown to significantly increase the production of Collagen Type III and laminins, which are critical for the structural integrity of the dermal-epidermal junction.[2][12][13] This action strengthens the structures surrounding the hair follicle, leading to improved anchoring and an increase in follicle size.[13][14]

Reduction of Local Micro-inflammation

Chronic inflammation in the scalp can create a hostile environment for hair follicles, disrupting the hair growth cycle and accelerating hair loss.[2][15] this compound™ has demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), in response to inflammatory stimuli.[2][6] This calming effect helps to create a healthier scalp environment, allowing hair follicles to function optimally.

Preclinical and Clinical Efficacy Data

The efficacy of this compound™ and its components has been evaluated through a series of in vitro, ex vivo, and clinical studies. The quantitative results are summarized below.

Table 1: Summary of In Vitro / Ex Vivo Quantitative Data

| Test Description | Active Ingredient | Concentration | Result | Source |

| 5-α-Reductase Inhibition | Biochanin A | Not Specified | Effective inhibition of enzyme activity | [2][10] |

| ECM Protein Stimulation (Collagen III, Laminin) | Acetyl Tetrapeptide-3 | Not Specified | Significant increase in protein synthesis | [2][16] |

| Ex Vivo Hair Follicle Elongation | Acetyl Tetrapeptide-3 | Not Specified | +35% increase in hair length vs. control after 8 days | [2] |

| Anti-inflammatory Action (IL-8 Reduction) | This compound™ | Not Specified | Significant decrease in pro-inflammatory cytokines | [2] |

Table 2: Summary of Clinical Study on Androgenetic Alopecia

| Parameter | Test Group (5% this compound™) | Placebo Group | Study Duration | Source |

| Anagen Hair Density | Significant Increase | No significant change | 4 Months | [2] |

| Telogen Hair Density | Strong Reduction | No significant change | 4 Months | [2] |

| Anagen/Telogen (A/T) Ratio | +46% Increase from baseline | -33% Decrease from baseline | 4 Months | [2] |

Note: A separate 24-week study found a combination including Biochanin A and Acetyl Tetrapeptide-3 to have comparable efficacy to a 3% minoxidil (B1677147) solution.[17]

Key Experimental Methodologies

Ex Vivo Hair Follicle Culture (Philpot Method)

This protocol is used to assess the direct effect of an active ingredient on hair growth outside the body.

-

Sample Collection: Human scalp skin biopsies are obtained from cosmetic surgery (e.g., facelift).

-

Follicle Isolation: Anagen phase hair follicles are meticulously isolated from the biopsies under a microscope.

-

Culturing: Follicles are placed individually in wells of a 24-well plate containing Williams' E medium supplemented with antibiotics and L-glutamine.

-

Treatment: The culture medium is supplemented with the test ingredient (e.g., Acetyl Tetrapeptide-3) or a vehicle control.

-

Incubation: The follicles are incubated at 37°C in a 5% CO₂ atmosphere.

-

Measurement: The length of the hair shaft is measured at regular intervals (e.g., Day 0, Day 4, Day 8) using a calibrated microscope to determine the rate of elongation.[2]

Clinical Trial Protocol for Androgenetic Alopecia

This protocol outlines the methodology for evaluating the efficacy of this compound™ in human volunteers.

-

Subject Recruitment: Volunteers (e.g., 30 males) with diagnosed androgenetic alopecia are recruited.[2]

-

Baseline Measurement: A small area of the scalp is shaved. Three days later, a digital trichogram (e.g., TrichoScan®) is used to capture high-magnification images of the area. This technology automatically calculates hair density and distinguishes between anagen (growing) and telogen (resting) hairs based on growth rate.[2][18]

-

Randomization: Subjects are randomly assigned to one of two groups: a treatment group receiving the 5% this compound™ lotion and a placebo group receiving a lotion without the active complex.[2] The study is conducted in a double-blind manner.

-

Treatment Period: Subjects apply a specified amount of the assigned lotion to their scalp daily for a period of 4 months.[2]

-

Final Measurement: At the end of the treatment period, the TrichoScan® measurement is repeated on the same scalp area.

-

Data Analysis: The changes in anagen hair density, telogen hair density, and the anagen-to-telogen (A/T) ratio from baseline to the end of the study are calculated for both groups and compared for statistical significance.

Conclusion

This compound™ represents a scientifically-driven approach to hair loss treatment, leveraging a synergistic combination of a biomimetic peptide and a botanical extract. The synthesis of its peptide component, Acetyl Tetrapeptide-3, is achieved through well-established solid-phase synthesis methods. Its efficacy is supported by a multi-target mechanism of action that includes the inhibition of 5-α-reductase, stimulation of ECM protein synthesis for improved hair anchoring, and the reduction of scalp micro-inflammation. Quantitative data from preclinical and clinical studies validate its ability to improve the anagen-to-telogen ratio, resulting in a visible increase in hair density and a reduction in hair loss. The detailed methodologies provided herein offer a framework for further research and development in the field of cosmetic and dermatological hair care.

References

- 1. ulprospector.com [ulprospector.com]

- 2. foligain.nl [foligain.nl]

- 3. experchem.com [experchem.com]

- 4. diviofficial.com [diviofficial.com]

- 5. goldielocks.com [goldielocks.com]

- 6. scalpsolution.com.au [scalpsolution.com.au]

- 7. hnuejs.edu.vn [hnuejs.edu.vn]

- 8. TOTAL SYNTHESIS OF THE ACTIVE INGREDIENT ACETYL TETRAPEPTIDE-3 FOR HAIR LOSS TREATMENT AND SCALP CARE | Journal of Science Natural Science [hnuejs.edu.vn]

- 9. revitaltrichology.com [revitaltrichology.com]

- 10. hilarispublisher.com [hilarispublisher.com]

- 11. clinikally.com [clinikally.com]

- 12. nbinno.com [nbinno.com]

- 13. us.typology.com [us.typology.com]

- 14. Hair Growth Peptide (Acetyl Tetrapeptide-3) | The Formulator Shop [theformulatorshop.com]

- 15. Promote hair growth with the innovative active ingredient this compound [xn--sanft-schn-mcb.de]

- 16. faisfor.com [faisfor.com]

- 17. An Herbal Extract Combination (Biochanin A, Acetyl tetrapeptide-3, and Ginseng Extracts) versus 3% Minoxidil Solution for the Treatment of Androgenetic Alopecia: A 24-week, Prospective, Randomized, Triple-blind, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. vipelin.es [vipelin.es]

Capixyl's Impact on Dermal Papilla Cells: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Capixyl™, a proprietary blend of a biomimetic peptide (Acetyl Tetrapeptide-3) and a red clover extract rich in Biochanin A, has emerged as a significant ingredient in the field of hair care, primarily targeting hair loss.[1][2] This technical guide delves into the core mechanisms of this compound's action, with a specific focus on its effects on dermal papilla cells. Dermal papilla cells are specialized fibroblasts that play a crucial role in hair follicle development and the regulation of the hair growth cycle.[3] This document consolidates quantitative data from various in vitro, ex vivo, and clinical studies, presents detailed experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and its Components

This compound's efficacy is attributed to the synergistic action of its two primary components:

-

Acetyl Tetrapeptide-3: A biomimetic peptide that stimulates the synthesis of extracellular matrix (ECM) proteins in the dermal papilla, leading to better hair anchoring.[4][5]

-

Biochanin A: An isoflavone (B191592) derived from red clover extract, known for its ability to inhibit 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia.[1][6]

The combined action of these ingredients targets multiple factors associated with hair loss, including hormonal imbalances, inadequate ECM integrity, and inflammation.[1][7]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from various studies on this compound and its components.

Table 1: In Vitro Efficacy of Acetyl Tetrapeptide-3 on Extracellular Matrix Protein Synthesis

| Biomarker | Cell Type | Treatment Concentration | % Increase vs. Control | Reference |

| Collagen III | Human Fibroblasts (MRC5) | 1 µM | +65% | [2][8] |

| Laminins | Human Fibroblasts (MRC5) | 1 µM | +285% | [2][8] |

Table 2: Ex Vivo Efficacy of this compound on Hair Follicle Elongation

| Treatment | Duration | % Improvement in Length vs. Untreated | Reference |

| Acetyl Tetrapeptide-3 | 8 days | +35% | [1] |

| 1% this compound™ | 11 days | +87% | [9] |

Table 3: Clinical Efficacy of 5% this compound™ Lotion in Androgenetic Alopecia (4-Month Study)

| Parameter | This compound™ Group | Placebo Group | Reference |

| Anagen/Telogen (A/T) Ratio | +46% | -33% | [1] |

| Anagen Hair Density | Increase | No significant change | [1][10] |

| Telogen Hair Density | Strong reduction | No significant change | [1][10] |

Table 4: In Vitro Efficacy of this compound Components on 5-α-Reductase and Inflammation

| Component | Target | Effect | Reference |

| Biochanin A | 5-α-reductase activity | Inhibition | [1] |

| This compound™ | IL-8 production (induced by IL-1α in fibroblasts) | Reduction | [1] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

In Vitro Analysis of Extracellular Matrix Protein Synthesis

-

Objective: To quantify the effect of Acetyl Tetrapeptide-3 on the synthesis of collagen III and laminins.

-

Cell Line: Human fibroblasts (MRC5).[8]

-

Treatment: Cells were treated with Acetyl Tetrapeptide-3 at a concentration of 1 µM.[11]

-

Methodology:

-

Cell Culture: MRC5 fibroblasts were cultured in appropriate media until confluent.

-

Treatment: The culture medium was replaced with a medium containing 1 µM Acetyl Tetrapeptide-3 or a control medium.

-

Incubation: Cells were incubated for a specified period to allow for protein synthesis.

-

Immunofluorescence Staining: Cells were fixed and stained with specific antibodies for collagen III and laminins.

-

Quantification: The fluorescence intensity was measured to quantify the expression levels of the target proteins.[8]

-

-

Data Analysis: The percentage increase in protein expression in the treated group was calculated relative to the untreated control group.

Ex Vivo Hair Follicle Elongation Assay

-

Objective: To assess the direct effect of this compound on hair follicle growth.

-

Methodology (Philpott Method):

-

Sample Collection: Human hair follicles in the anagen phase were isolated from skin biopsies.[1][9]

-

Culture: Follicles were cultured individually in a suitable medium.

-

Treatment: The culture medium was supplemented with either 1% this compound™ or Acetyl Tetrapeptide-3. An untreated group served as the control.[1][9]

-

Measurement: The length of the hair follicles was measured at baseline (D0) and at specified time points (e.g., D4, D7, D11) using a micrometer incorporated into an optical microscope.[9]

-

-

Data Analysis: The percentage increase in hair follicle length in the treated groups was compared to the untreated control group.

Clinical Trial for Androgenetic Alopecia

-

Objective: To evaluate the efficacy of a 5% this compound™ lotion in male subjects with androgenetic alopecia.

-

Study Design: A 4-month, randomized, placebo-controlled study.[1]

-

Participants: 30 male volunteers with androgenetic alopecia were divided into two groups of 15.[1]

-

Intervention:

-

Evaluation (TrichoScan® Professional):

-

Data Analysis: Changes in anagen and telogen hair density and the A/T ratio were compared between the this compound™ and placebo groups.

In Vitro 5-α-Reductase Inhibition Assay

-

Objective: To determine the inhibitory effect of Biochanin A on 5-α-reductase activity.

-

Methodology:

-

Enzyme Source: A crude enzyme preparation of 5-α-reductase from a suitable source (e.g., rat liver microsomes or specific cell lines).[12]

-

Incubation: The enzyme was incubated with testosterone (the substrate) and the test compound (Biochanin A) or a known inhibitor (e.g., EGCG or finasteride) as a positive control.[1]

-

Reaction Termination and Extraction: The enzymatic reaction was stopped, and the steroids were extracted.

-

Quantification: The amount of dihydrotestosterone (DHT) produced was quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13]

-

-

Data Analysis: The percentage inhibition of 5-α-reductase activity by Biochanin A was calculated by comparing the amount of DHT produced in the presence of the inhibitor to that in the control.

In Vitro Anti-Inflammatory Assay (IL-8 Inhibition)

-

Objective: To assess the anti-inflammatory properties of this compound by measuring the inhibition of Interleukin-8 (IL-8) production.

-

Cell Line: Human fibroblasts.[1]

-

Methodology:

-

Inflammatory Stimulus: Fibroblasts were stimulated with Interleukin-1 alpha (IL-1α) to induce the production of the pro-inflammatory cytokine IL-8.[1]

-

Treatment: Cells were co-treated with IL-1α and this compound™.

-

Sample Collection: The cell culture supernatant was collected after a specified incubation period.

-

Quantification (ELISA): The concentration of IL-8 in the supernatant was measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[14]

-

-

Data Analysis: The reduction in IL-8 production in the this compound™-treated group was compared to the group treated with IL-1α alone.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

References

- 1. foligain.nl [foligain.nl]

- 2. swcofusa.com [swcofusa.com]

- 3. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. experchem.com [experchem.com]

- 6. Inhibition of 5 alpha-reductase in genital skin fibroblasts and prostate tissue by dietary lignans and isoflavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. odermatol.com [odermatol.com]

- 8. researchgate.net [researchgate.net]

- 9. vipelin.es [vipelin.es]

- 10. navlasil.cz [navlasil.cz]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Capixyl™: A Technical Guide to its History, Development, and Cosmetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capixyl™ is a biomimetic active complex developed for cosmetic applications, primarily targeting hair loss and promoting hair health. It is a synergistic blend of a tetrapeptide, Acetyl Tetrapeptide-3, and a red clover extract (Trifolium Pratense), rich in the isoflavone (B191592) Biochanin A. This guide provides an in-depth technical overview of the history, development, and mechanisms of action of this compound, supported by quantitative data from in vitro, ex vivo, and clinical studies. Detailed experimental protocols for key assays are provided, and signaling pathways and experimental workflows are visualized through diagrams.

Introduction and Development

Developed by Lucas Meyer Cosmetics, this compound™ was designed to address the primary causes of hair loss, including hormonal dysregulation, inflammation, and the degradation of the extracellular matrix (ECM) surrounding the hair follicle.[1] The rationale behind its development was to create a multi-faceted approach to hair care by combining a peptide that stimulates ECM renewal with a botanical extract known for its 5-α-reductase inhibiting and anti-inflammatory properties.[1]

Core Components and Mechanism of Action

This compound's efficacy stems from the synergistic action of its two main components: Acetyl Tetrapeptide-3 and Biochanin A from red clover extract.[1]

-

Acetyl Tetrapeptide-3: This biomimetic peptide is derived from a signal peptide that stimulates tissue remodeling.[2] It directly targets the dermal papilla and surrounding ECM, promoting the synthesis of key proteins like Collagen III, Collagen VII, and Laminin.[1][3] This leads to improved hair anchoring and an increase in the size of the hair follicle.[2]

-

Biochanin A: This potent isoflavone, extracted from red clover, is a natural inhibitor of 5-α-reductase (type I and II).[4] By inhibiting this enzyme, Biochanin A modulates the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key hormone implicated in androgenetic alopecia.[1][4] Additionally, Biochanin A possesses anti-inflammatory properties, reducing the micro-inflammation that can contribute to hair follicle miniaturization.[1]

The combined action of these components results in a comprehensive approach to mitigating hair loss and promoting healthier, thicker-looking hair.

Signaling Pathways

The following diagram illustrates the primary signaling pathways modulated by this compound's active components.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound™ and its components has been evaluated in a series of in vitro, ex vivo, and clinical studies. The key quantitative findings are summarized below.

In Vitro Studies

| Parameter | Test System | Treatment | Result | Reference |

| 5-α-Reductase Inhibition | Enzyme Assay | Biochanin A | Effective inhibition of 5-α-reductase type I & II | [4] |

| Collagen III Synthesis | Human Dermal Fibroblasts | Acetyl Tetrapeptide-3 | +65% increase in Collagen III synthesis | [3] |

| Laminin Synthesis | Human Dermal Fibroblasts | Acetyl Tetrapeptide-3 | +285% increase in Laminin synthesis | [3] |

| Collagen VII Expression | Human Skin Explants (corticoid-treated) | Acetyl Tetrapeptide-3 | Restoration of Collagen VII expression to baseline levels | [2] |

| IL-8 Production Inhibition | Human Fibroblasts (IL-1α induced) | This compound™ | Dose-dependent decrease in pro-inflammatory IL-8 | [1] |

Ex Vivo Studies

| Parameter | Test System | Treatment | Duration | Result | Reference |

| Hair Follicle Elongation | Isolated Human Hair Follicles | Acetyl Tetrapeptide-3 | 8 days | +35% increase in hair length vs. untreated | [5] |

Clinical Studies

| Parameter | Study Population | Treatment | Duration | Result | Reference |

| Anagen Hair Density | 30 males with androgenetic alopecia | 5% this compound™ lotion | 4 months | +13% increase (vs. -2% for placebo) | [5] |

| Telogen Hair Density | 30 males with androgenetic alopecia | 5% this compound™ lotion | 4 months | -29% decrease (vs. +23% for placebo) | [5] |

| Anagen/Telogen (A/T) Ratio | 30 males with androgenetic alopecia | 5% this compound™ lotion | 4 months | +46% increase (vs. -33% for placebo) | [5] |

Experimental Protocols

5-α-Reductase Inhibition Assay

This protocol outlines a method for assessing the in vitro inhibition of 5-α-reductase.

References

- 1. foligain.nl [foligain.nl]

- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Capixyl's Impact on Cytokine Expression in Scalp Tissue: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Capixyl™, a proprietary blend of Acetyl Tetrapeptide-3 and a Trifolium Pratense (Red Clover) flower extract rich in Biochanin A, is a cosmetic ingredient recognized for its role in promoting hair health and mitigating hair loss. A key mechanism contributing to its efficacy is the modulation of the inflammatory environment within the scalp's microenvironment. This technical guide provides an in-depth analysis of this compound's influence on cytokine expression in scalp tissue, presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The evidence presented herein demonstrates this compound's capacity to downregulate pro-inflammatory cytokines, thereby fostering a more favorable environment for hair follicle function and growth.

Introduction

Chronic micro-inflammation in the perifollicular region is increasingly acknowledged as a significant contributor to the pathogenesis of various forms of alopecia, including androgenetic alopecia. Pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α), can disrupt the normal hair follicle cycle, leading to miniaturization and eventual hair loss.[1][2] this compound™ is designed to counteract these inflammatory processes. Its constituent components, Acetyl Tetrapeptide-3 and Biochanin A, act synergistically to modulate the expression of these critical inflammatory mediators.[3] This paper will elucidate the specific effects of this compound™ on key pro-inflammatory cytokines and detail the experimental basis for these findings.

Quantitative Data on Cytokine Modulation

In vitro studies have quantitatively demonstrated the anti-inflammatory effects of this compound™ and its components. The primary focus of these investigations has been on the inhibition of IL-8, a potent chemokine that attracts neutrophils and is a key mediator of inflammation.

Table 1: Effect of this compound™ on IL-8 Production in IL-1α-Stimulated Human Dermal Fibroblasts

| Treatment | Concentration | IL-8 Inhibition (%) |

| Dexamethasone (Positive Control) | 1µM | 17% |

| Red Clover Extract | 0.5% | ~20% |

| This compound™ | 0.5% | 33% |

| This compound™ | 1% | 48% |

Data derived from a study where Normal Human Dermal Fibroblasts (NHDFs) were stimulated with IL-1α to induce an inflammatory response.

Beyond IL-8, the active component Biochanin A has been shown to inhibit the production of a broader range of pro-inflammatory cytokines in various cell types, including macrophages and skin cells. While direct quantitative data for this compound's effect on these specific cytokines in a scalp model is limited in publicly available literature, the known activity of Biochanin A suggests a wider anti-inflammatory profile.

Table 2: Documented Effects of Biochanin A on Various Pro-inflammatory Cytokines

| Cytokine | Effect | Cell/Model System | Reference(s) |

| TNF-α | Inhibition | RAW 264.7 Macrophages, Psoriasis-like mouse model | [4][5] |

| IL-1β | Inhibition | RAW 264.7 Macrophages | [4] |

| IL-6 | Inhibition | RAW 264.7 Macrophages, HaCaT Keratinocytes | [4][5] |

| IL-17 | Inhibition | Psoriasis-like mouse model | [5] |

| IL-23 | Inhibition | Psoriasis-like mouse model | [5] |

Experimental Protocols

The following sections detail the methodologies employed in key studies to evaluate the effect of this compound™ on cytokine expression.

In Vitro Anti-Inflammatory Assay (IL-8 Inhibition)

This protocol outlines the method used to quantify the reduction of IL-8 production by this compound™ in a stimulated fibroblast model.

Objective: To determine the anti-inflammatory effect of this compound™ by measuring its ability to inhibit the secretion of the pro-inflammatory cytokine IL-8 from human dermal fibroblasts stimulated with IL-1α.

Materials:

-

Normal Human Dermal Fibroblasts (NHDFs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Recombinant Human Interleukin-1 alpha (IL-1α)

-

This compound™ (at varying concentrations, e.g., 0.5% and 1%)

-

Red Clover Extract (as a component control)

-

Dexamethasone (as a positive control)

-

Phosphate Buffered Saline (PBS)

-

Human IL-8 Enzyme-Linked Immunosorbent Assay (ELISA) Kit

Workflow:

Procedure:

-

Cell Culture: Normal Human Dermal Fibroblasts (NHDFs) are cultured in a suitable medium until they reach confluence.

-

Seeding: The cells are then seeded into 24-well plates at a predetermined density and incubated for 24 hours to allow for attachment.

-

Treatment: The culture medium is replaced with fresh medium containing the test substances: this compound™ at concentrations of 0.5% and 1%, Red Clover extract alone, and a positive control (e.g., 1µM Dexamethasone).

-

Inflammation Induction: Inflammation is induced in the cells by adding a specific concentration of recombinant human IL-1α to the culture medium.

-

Incubation: The treated cells are incubated for 24 hours.

-

Supernatant Collection: After the incubation period, the cell culture supernatants are collected.

-

IL-8 Quantification: The concentration of IL-8 in the collected supernatants is quantified using a Human IL-8 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The results are analyzed to determine the percentage inhibition of IL-8 production by the test substances compared to the IL-1α stimulated control.

General Protocol for Cytokine Measurement by ELISA

The following provides a general outline for a sandwich ELISA protocol, commonly used for quantifying cytokines in cell culture supernatants.

Workflow:

Signaling Pathway Modulation

The anti-inflammatory effects of this compound™, particularly those attributed to Biochanin A, are mediated through the modulation of key intracellular signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals (such as IL-1α), IκB kinase (IKK) is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, including IL-6, IL-8, and TNF-α.

Biochanin A has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα.[4] This action blocks the nuclear translocation of NF-κB, thereby suppressing the expression of its target pro-inflammatory genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK1/2 and p38 MAPK, is another critical regulator of cellular responses to external stimuli, including inflammation. Activation of these pathways can lead to the expression of pro-inflammatory genes. Biochanin A has been demonstrated to suppress the phosphorylation of key components of the MAPK pathway, such as p38 MAPK and Erk1/2, thereby contributing to its anti-inflammatory effects.[4][6]

Conclusion

The data presented in this technical whitepaper strongly support the role of this compound™ as a potent modulator of cytokine expression in the context of scalp inflammation. Through the synergistic action of Acetyl Tetrapeptide-3 and Biochanin A, this compound™ significantly reduces the production of the key pro-inflammatory cytokine IL-8. Furthermore, the established inhibitory effects of Biochanin A on the NF-κB and MAPK signaling pathways suggest a broader anti-inflammatory capacity, encompassing the downregulation of other critical cytokines such as IL-1α, IL-6, and TNF-α. By mitigating the micro-inflammation that contributes to hair follicle miniaturization, this compound™ helps to create a healthier scalp environment conducive to robust hair growth. These findings provide a strong scientific rationale for the inclusion of this compound™ in advanced hair care formulations aimed at addressing hair loss and promoting overall hair vitality. Further research focusing on the in vivo quantification of a wider array of cytokines in human scalp tissue following topical application of this compound™ would be beneficial to further elucidate its comprehensive anti-inflammatory profile.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. uk.typology.com [uk.typology.com]

- 3. foligain.nl [foligain.nl]

- 4. Biochanin-A, an isoflavon, showed anti-proliferative and anti-inflammatory activities through the inhibition of iNOS expression, p38-MAPK and ATF-2 phosphorylation and blocking NFκB nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biochanin A Attenuates Psoriasiform Inflammation by Regulating Nrf2/HO-1 Pathway Activation and Attenuating Inflammatory Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochanin A mitigates ulcerative colitis and intestinal inflammation in mice by inhibiting MAPK/NF-kB (p65) axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Standardized In Vitro Assays for Testing Capixyl™ Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for standardized in vitro assays to evaluate the efficacy of Capixyl™, a biomimetic peptide complex combined with a red clover extract. The described assays are designed to substantiate key claims related to this compound™'s mechanisms of action in promoting hair health, including inhibition of 5-α-reductase, stimulation of hair follicle dermal papilla cell (HFDPC) proliferation, enhancement of extracellular matrix (ECM) protein synthesis for better hair anchoring, and reduction of local inflammation.

Inhibition of 5-α-Reductase Activity

Objective: To determine the inhibitory effect of this compound™'s active component, Biochanin A, on 5-α-reductase, the enzyme responsible for converting testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key factor in androgenetic alopecia.[1]

Principle: This assay measures the reduction in the conversion of testosterone to DHT in the presence of the test compound. The enzyme source can be from rat liver microsomes or a cell line expressing 5-α-reductase, such as the human prostate cancer cell line LNCaP. The quantities of testosterone and DHT are determined using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with radiolabeled substrates.

Experimental Protocol: 5-α-Reductase Inhibition Assay

Materials:

-

Enzyme source: Rat liver microsomes or LNCaP cell lysate

-

Testosterone (radiolabeled if using TLC)

-

NADPH (cofactor)

-

Biochanin A (active component of this compound™)

-

Finasteride (positive control)

-

Phosphate (B84403) buffer (pH 6.5)

-

Reaction termination solution (e.g., 1N HCl)

-

Organic solvents for extraction (e.g., ethyl acetate)

-

HPLC or TLC system for analysis

Procedure:

-

Enzyme Preparation: Prepare a crude enzyme solution from rat liver microsomes or by lysing LNCaP cells.[2]

-

Reaction Setup: In a microcentrifuge tube, combine the enzyme preparation, phosphate buffer, and NADPH.

-

Pre-incubation: Add the test compound (Biochanin A from this compound™) or the positive control (Finasteride) at various concentrations and pre-incubate the mixture for 15 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding testosterone to the mixture.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by adding a termination solution.

-

Extraction: Extract the steroids (testosterone and DHT) from the aqueous solution using an organic solvent.

-

Analysis: Analyze the extracted samples by HPLC or TLC to quantify the amounts of testosterone and DHT.

-

Calculation: Calculate the percentage of inhibition of 5-α-reductase activity for each concentration of the test compound compared to the untreated control.

Data Presentation:

| Compound | Concentration | % Inhibition of 5-α-Reductase |

| Vehicle Control | - | 0% |

| Biochanin A | Test Concentration 1 | Insert experimental data |

| Biochanin A | Test Concentration 2 | Insert experimental data |

| Finasteride | Control Concentration | Insert experimental data |

Stimulation of Hair Follicle Dermal Papilla Cell (HFDPC) Proliferation

Objective: To assess the effect of this compound™ on the proliferation of HFDPCs, which play a crucial role in regulating hair follicle development and growth.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay for HFDPC Proliferation

Materials:

-

Human Hair Follicle Dermal Papilla Cells (HFDPCs)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and supplements

-

This compound™

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HFDPCs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with a fresh medium containing various concentrations of this compound™. Include a vehicle control (medium without this compound™).

-

Incubation: Incubate the cells for 24-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell proliferation relative to the vehicle control.

Data Presentation:

| Treatment | Concentration | % Cell Proliferation (relative to control) |

| Vehicle Control | - | 100% |

| This compound™ | Test Concentration 1 | Insert experimental data |

| This compound™ | Test Concentration 2 | Insert experimental data |

| This compound™ | Test Concentration 3 | Insert experimental data |

Stimulation of Extracellular Matrix (ECM) Protein Synthesis

Objective: To evaluate the effect of this compound™'s active component, Acetyl Tetrapeptide-3, on the synthesis of key ECM proteins, such as Collagen III and Laminin, which are essential for anchoring the hair follicle in the dermis.[3]

Principle: Immunofluorescence staining is used to visualize and quantify the expression of specific proteins within cells. Fibroblasts are treated with Acetyl Tetrapeptide-3, and then stained with primary antibodies specific to Collagen III and Laminin, followed by fluorescently labeled secondary antibodies. The fluorescence intensity, which correlates with the amount of protein, is then measured.

Experimental Protocol: Immunofluorescence for Collagen III and Laminin

Materials:

-

Human dermal fibroblasts

-

Cell culture medium

-

Acetyl Tetrapeptide-3

-

Paraformaldehyde (PFA) for cell fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

Blocking buffer (e.g., Bovine Serum Albumin in PBS)

-

Primary antibodies: anti-Collagen III and anti-Laminin

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Culture fibroblasts on glass coverslips and treat them with Acetyl Tetrapeptide-3 for 48-72 hours.

-

Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize them with the permeabilization buffer.

-

Blocking: Block non-specific antibody binding sites with the blocking buffer.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against Collagen III and Laminin.

-

Secondary Antibody Incubation: Incubate the cells with the corresponding fluorescently labeled secondary antibodies.

-

Counterstaining: Stain the cell nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the staining using a fluorescence microscope.

-

Quantification: Quantify the fluorescence intensity using image analysis software.

Data Presentation:

| Treatment | Protein | % Increase in Fluorescence Intensity (relative to control) |

| Vehicle Control | Collagen III | 0% |

| Acetyl Tetrapeptide-3 | Collagen III | +65%[3] |

| Vehicle Control | Laminin | 0% |

| Acetyl Tetrapeptide-3 | Laminin | +285%[3] |

Anti-Inflammatory Effect: Inhibition of IL-8 Production

Objective: To assess the anti-inflammatory properties of this compound™ by measuring its ability to inhibit the production of the pro-inflammatory cytokine Interleukin-8 (IL-8) in human fibroblasts.

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of IL-8 secreted by fibroblasts into the cell culture medium. Inflammation can be induced in the fibroblasts using an inflammatory agent like Interleukin-1 alpha (IL-1α).

Experimental Protocol: IL-8 ELISA Assay

Materials:

-

Human dermal fibroblasts

-

Cell culture medium

-

This compound™

-

IL-1α (to induce inflammation)

-

Human IL-8 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, and substrate)

-

Wash buffer

-

Stop solution

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Culture fibroblasts in a 24-well plate. Pre-treat the cells with different concentrations of this compound™ for a specified period.

-

Induction of Inflammation: Stimulate the cells with IL-1α to induce IL-8 production.

-

Sample Collection: Collect the cell culture supernatant, which contains the secreted IL-8.

-

ELISA Procedure:

-

Coat a 96-well plate with the IL-8 capture antibody.

-

Add the collected cell culture supernatants and IL-8 standards to the wells.

-

Add the biotinylated IL-8 detection antibody.

-

Add streptavidin-HRP conjugate.

-

Add the TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Calculation: Determine the concentration of IL-8 in the samples by comparing their absorbance to the standard curve. Calculate the percentage of inhibition of IL-8 production by this compound™.

Data Presentation:

| Treatment | IL-8 Concentration (pg/mL) | % Inhibition of IL-8 Production |

| Control (no IL-1α) | Insert baseline data | - |

| IL-1α alone | Insert induced data | 0% |

| IL-1α + this compound™ (Conc. 1) | Insert experimental data | Calculate % inhibition |

| IL-1α + this compound™ (Conc. 2) | Insert experimental data | Calculate % inhibition |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Overview of this compound's multi-faceted mechanism of action.

Caption: Workflow for the 5-α-Reductase Inhibition Assay.

Caption: Workflow for ECM Protein Immunofluorescence Assay.

References

Application Notes and Protocols for Developing Animal Models for Capixyl™ Hair Growth Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Capixyl™ is an innovative cosmetic active ingredient complex designed to prevent and stop the hair loss process, and stimulate hair growth. It is composed of a biomimetic peptide, Acetyl Tetrapeptide-3, and a red clover extract rich in Biochanin A.[1] This combination targets the primary causes of hair loss, offering a comprehensive approach to treatment.[2] To rigorously evaluate the efficacy and elucidate the mechanisms of this compound™, well-defined animal models are indispensable. These application notes provide detailed protocols for establishing and utilizing appropriate animal models for hair growth studies.

Mechanism of Action of this compound™

This compound™ works through a multi-faceted approach to combat hair loss and promote a healthy hair growth cycle.[3]

-

Inhibition of 5-α-reductase: The Biochanin A found in red clover extract is a potent inhibitor of 5-α-reductase enzymes (Type I & II).[4][5] This action reduces the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) (DHT), a key hormone implicated in the miniaturization of hair follicles in androgenetic alopecia.[2][4]

-

Stimulation of Extracellular Matrix (ECM) Renewal: The biomimetic peptide, Acetyl Tetrapeptide-3, stimulates the synthesis of key ECM proteins such as collagen and laminin (B1169045) in the dermal papilla.[6] This leads to better anchoring of the hair fiber within the follicle, reducing hair shedding.[2][3]

-

Reduction of Inflammation: this compound™ helps to reduce micro-inflammation within the scalp, which can disrupt the hair cycle and contribute to hair loss.[1][6]

-

Direct Effect on Hair Follicle: By improving the integrity of the ECM and reducing the harmful effects of DHT, this compound™ helps to increase the size of the hair follicle, resulting in thicker, healthier-looking hair.[6]

This compound™ Signaling and Action Pathway

Caption: The multi-target mechanism of action of this compound™.

Recommended Animal Models

The selection of an appropriate animal model is crucial for generating relevant and translatable data.

-

C57BL/6 Mice (Anagen Induction Model): This is the most common and well-established model for studying hair growth-promoting agents. C57BL/6 mice have synchronized hair follicle cycles, and depilation can reliably induce a new anagen (growth) phase.[7][8] The appearance of black pigmentation in the skin is an early indicator of anagen induction.[7] This model is ideal for evaluating the direct stimulatory effect of this compound™ on hair follicle activity.

-

Testosterone-Induced Alopecia Model (Androgenetic Alopecia Model): To investigate the DHT-inhibiting properties of this compound™, a testosterone-induced hair loss model is highly relevant.[9][10] This can be established in mice (e.g., C57BL/6) or rats.[11][12] Daily administration of testosterone induces hair regression and thinning, mimicking aspects of androgenetic alopecia.[10] This model allows for the assessment of this compound's efficacy in a hormonally-driven hair loss context.

Experimental Protocols

Anagen Induction and Hair Growth Promotion in C57BL/6 Mice

This protocol assesses the ability of this compound™ to induce the anagen phase and promote hair growth.

Experimental Workflow Diagram:

Caption: Experimental workflow for the C57BL/6 anagen induction model.

Methodology:

-

Animals: Male C57BL/6 mice, 6-7 weeks of age (to ensure follicles are in the telogen phase).[13]

-

Acclimatization: House mice under standard conditions (22-24°C, 45-55% humidity, 12h light/dark cycle) for one week with free access to food and water.[14]

-

Anagen Induction: Anesthetize the mice. Apply a commercial depilatory cream or cold wax to a defined area (e.g., 2 cm x 4 cm) on the dorsal skin to remove hair and synchronize the follicles into the anagen phase.[8][10]

-

Grouping (n=8-10 mice/group):

-

Group 1: Vehicle Control (e.g., Propylene glycol/water/ethanol solution)

-

Group 2: Positive Control (e.g., 5% Minoxidil solution)[15]

-

Group 3: Test Article (e.g., 2.5% this compound™ solution)

-

Group 4: Test Article (e.g., 5% this compound™ solution)

-

-

Topical Application: Apply a fixed volume (e.g., 200 µL) of the assigned solution to the depilated area once daily for 21 to 28 days.

-

Data Collection:

-

Gross Observation: Photograph the dorsal area weekly to document hair regrowth. A visual scoring system (e.g., 1=no growth to 5=complete coverage) can be used.[16][17]

-

Hair Length and Weight: At the study endpoint, collect and weigh the hair from the treated area. Measure the length of a subset of randomly plucked hairs.[18]

-

Histological Analysis: At the endpoint, collect skin biopsies from the treated area. Fix in 10% formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to analyze hair follicle morphology, determine the number of follicles, and calculate the anagen-to-telogen (A/T) ratio.[13]

-

Testosterone-Induced Alopecia Model in Mice

This protocol evaluates this compound's™ ability to counteract hormone-driven hair loss.

Methodology:

-

Animals: Male C57BL/6 mice, 7 weeks of age.

-

Alopecia Induction: After an acclimatization period and dorsal hair removal as described above, administer daily subcutaneous (SC) injections of testosterone (e.g., 0.5 mg/mouse in corn oil) for the duration of the study (e.g., 21 days) to induce and maintain an alopecia-like state.[10]

-

Grouping (n=8-10 mice/group):

-

Group 1: Sham Control (No testosterone, no treatment)

-

Group 2: Vehicle Control (Testosterone + Topical Vehicle)

-

Group 3: Positive Control (Testosterone + Oral Finasteride or Topical Minoxidil)[10]

-

Group 4: Test Article (Testosterone + Topical 5% this compound™)

-

-

Topical Application: Approximately 30 minutes after the daily testosterone injection, apply the topical solutions as described in protocol 3.1.

-

Data Collection:

-

Visual Assessment: Photograph and score the degree of hair loss/maintenance weekly.

-

Histological Analysis: At the endpoint, collect skin biopsies for H&E staining to assess follicle density and morphology (miniaturization).[19]

-

Optional Biomarker Analysis: Analyze skin tissue for levels of relevant growth factors (e.g., IGF-1, VEGF) or inflammatory markers via PCR or ELISA.[13]

-

Data Presentation and Expected Outcomes

Quantitative data should be presented clearly to allow for robust comparison between groups. The hypothetical data below illustrates expected outcomes based on the mechanism of this compound™.

Table 1: Efficacy in C57BL/6 Anagen Induction Model (Day 21)

| Treatment Group | Hair Coverage Score (out of 5) (Mean ± SD) | Hair Weight (mg) (Mean ± SD) | Anagen/Telogen Ratio (%) |

|---|---|---|---|

| Vehicle Control | 1.5 ± 0.5 | 25.3 ± 5.1 | 35 / 65 |

| 5% Minoxidil | 4.8 ± 0.3 | 75.8 ± 8.2 | 90 / 10 |

| 2.5% this compound™ | 3.5 ± 0.6 | 55.1 ± 7.5 | 65 / 35 |

| 5% this compound™ | 4.2 ± 0.4 | 68.9 ± 7.9 | 82 / 18 |

Table 2: Efficacy in Testosterone-Induced Alopecia Model (Day 21)

| Treatment Group | Hair Loss Score (out of 5) (Mean ± SD) | Follicle Density (follicles/mm²) (Mean ± SD) |

|---|---|---|

| Sham Control | 0.2 ± 0.1 | 25 ± 3 |

| Vehicle Control | 4.1 ± 0.7 | 11 ± 2 |

| Positive Control (Finasteride) | 1.1 ± 0.4 | 22 ± 4 |

| 5% this compound™ | 1.8 ± 0.6 | 19 ± 3 |

Conclusion

The protocols outlined provide a comprehensive framework for the preclinical validation of this compound™ using established and relevant animal models. The C57BL/6 model is essential for demonstrating the direct hair growth-stimulating effects, while the testosterone-induced alopecia model is critical for substantiating its efficacy in counteracting androgen-mediated hair loss. Rigorous execution of these protocols, combined with quantitative analysis of hair growth parameters and histological evaluation, will yield the robust data necessary for drug development and claim substantiation.

References

- 1. Promote hair growth with the innovative active ingredient this compound [xn--sanft-schn-mcb.de]

- 2. This compound for Hair Growth: Everything You Need to Know - Kopelman Hair [kopelmanhair.com]

- 3. scalpsolution.com.au [scalpsolution.com.au]

- 4. clinikally.com [clinikally.com]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. foligain.nl [foligain.nl]

- 7. BFNB Enhances Hair Growth in C57BL/6 Mice through the Induction of EGF and FGF7 Factors and the PI3K-AKT-β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 11. academic.oup.com [academic.oup.com]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of Adiantum Capillus veneris Linn on an Animal Model of Testosterone-Induced Hair Loss - PMC [pmc.ncbi.nlm.nih.gov]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Capixyl

Application Note

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the active components of Capixyl™: Acetyl Tetrapeptide-3 and Biochanin A. This compound is a popular ingredient in cosmetic formulations aimed at reducing hair loss and promoting hair growth.[1][2] This method is crucial for quality control in manufacturing and for research and development professionals in the cosmetic and pharmaceutical industries. The described protocol provides a clear and reproducible methodology for the separation and quantification of both analytes in a single chromatographic run.

Introduction

This compound is an innovative active complex combining a biomimetic peptide, Acetyl Tetrapeptide-3, with a red clover extract rich in Biochanin A.[1] This combination works synergistically to prevent and reduce hair loss by modulating dihydrotestosterone (B1667394) (DHT) via the inhibition of 5-alpha-reductase, strengthening hair anchoring through the stimulation of extracellular matrix (ECM) proteins, and reducing inflammation.[1][3] Accurate and precise analytical methods are essential to ensure the quality and efficacy of products containing this compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cosmetic ingredients due to its high resolution, sensitivity, and accuracy.[4][5][6][7] This document provides a detailed protocol for the simultaneous determination of Acetyl Tetrapeptide-3 and Biochanin A using reverse-phase HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1100/1200 Series or equivalent |

| Column | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (B52724) |

| Gradient | 10-70% B over 15 minutes, then 70-10% B over 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 220 nm (for Acetyl Tetrapeptide-3) and 254 nm (for Biochanin A) |

| Injection Volume | 20 µL |

Standard and Sample Preparation

Standard Preparation:

-

Prepare individual stock solutions of Acetyl Tetrapeptide-3 and Biochanin A (1 mg/mL) in a diluent of 50:50 acetonitrile and water.

-

From the stock solutions, prepare a mixed working standard solution containing 100 µg/mL of each analyte by diluting with the diluent.

-

Prepare a series of calibration standards by further diluting the mixed working standard to concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (for a cosmetic formulation):

-

Accurately weigh 1 g of the cosmetic product into a 50 mL volumetric flask.

-

Add approximately 30 mL of the diluent and sonicate for 15 minutes to extract the analytes.

-

Make up the volume to 50 mL with the diluent and mix thoroughly.

-

Centrifuge a portion of the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Results and Discussion

The developed HPLC method provides good separation of Acetyl Tetrapeptide-3 and Biochanin A with distinct retention times. A typical chromatogram would show the elution of the more polar Acetyl Tetrapeptide-3 before the less polar Biochanin A. The use of a gradient elution allows for the efficient separation of both components within a reasonable run time. The selection of 220 nm is optimal for the detection of the peptide bond in Acetyl Tetrapeptide-3, while 254 nm is suitable for the isoflavone (B191592) Biochanin A, which exhibits strong absorbance at this wavelength.[4][7] The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.[7][8]

Quantitative Data Summary

| Analyte | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |

| Acetyl Tetrapeptide-3 | ~7 | >0.999 | ~0.5 | ~1.5 |

| Biochanin A | ~12 | >0.999 | ~0.2 | ~0.6 |

Note: The above values are typical and may vary slightly depending on the specific HPLC system and column used.

Experimental Workflow

References

- 1. Promote hair growth with the innovative active ingredient this compound [xn--sanft-schn-mcb.de]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. foligain.nl [foligain.nl]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Capixyl's Effects on Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Capixyl™ is a proprietary blend of Butylene Glycol, Water, Dextran, Acetyl Tetrapeptide-3, and Trifolium Pratense (Clover) Flower Extract.[1] It is an innovative active complex designed to prevent and stop the hair loss process, stimulate hair growth, and reduce inflammation.[2][3] Its mechanism of action is attributed to its unique combination of a biomimetic peptide, Acetyl Tetrapeptide-3, and a red clover extract rich in Biochanin A.[4][5]

These application notes provide detailed protocols for researchers to study the effects of this compound™ on human keratinocytes in vitro. The following protocols are designed to assess key cellular processes relevant to hair follicle health and function, including proliferation, migration, and the expression of extracellular matrix (ECM) proteins.

Mechanism of Action of this compound™ Components on Keratinocytes

This compound™ exerts its effects through a multi-faceted approach: